Bienvenue dans la boutique en ligne BenchChem!

hCAI/II-IN-6

Carbonic Anhydrase hCA VII Epilepsy

hCAI/II-IN-6 is a chemically defined, orally active dual inhibitor of human carbonic anhydrase isoforms hCA II (Ki=4.9 nM) and hCA VII (Ki=6.5 nM) with proven in vivo anticonvulsant and maximal electroshock (MES) activity. Its exceptional selectivity over hCA I (Ki=220 nM) and hCA XII (Ki>50,000 nM) and the absence of confounding off-target activities on sodium/calcium channels or AMPA/kainate receptors differentiate it sharply from generic CA inhibitors like acetazolamide, topiramate, or zonisamide. This refined selectivity profile makes hCAI/II-IN-6 the tool compound of choice for researchers dissecting CA II/VII-mediated mechanisms in epileptogenesis and for benchmarking novel hCA inhibitors in screening campaigns.

Molecular Formula C19H24N4O3S
Molecular Weight 388.5 g/mol
Cat. No. B4623482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCAI/II-IN-6
Molecular FormulaC19H24N4O3S
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C19H24N4O3S/c20-27(25,26)18-8-6-17(7-9-18)21-19(24)15-23-12-10-22(11-13-23)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24)(H2,20,25,26)
InChIKeyVMBFFHZLNCWIEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hCAI/II-IN-6 Carbonic Anhydrase Inhibitor Procurement Overview: Isoform Selectivity and Anticonvulsant Research


hCAI/II-IN-6 is a chemically defined, orally active small-molecule inhibitor of human carbonic anhydrase (hCA) . The compound is chemically designated as 2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide (molecular weight 388.48 g/mol, CAS 694466-00-7) . Its primary biochemical signature is the selective inhibition of the hCA II and hCA VII isoforms, with reported Ki values of 220 nM, 4.9 nM, 6.5 nM, and >50,000 nM for hCA I, hCA II, hCA VII, and hCA XII, respectively . This specific isoform inhibition profile, combined with documented in vivo anticonvulsant and maximal electroshock (MES) activity, positions it as a tool compound for epilepsy research .

Why Generic Carbonic Anhydrase Inhibitors Cannot Substitute for hCAI/II-IN-6 in Targeted Epilepsy Research


The carbonic anhydrase inhibitor class encompasses a diverse array of compounds with widely divergent isoform selectivity profiles and ancillary pharmacological activities. hCAI/II-IN-6 is defined by its dual high-potency inhibition of hCA II (Ki = 4.9 nM) and hCA VII (Ki = 6.5 nM), two isoforms specifically implicated in epileptogenesis . This is in stark contrast to widely used clinical CA inhibitors. For instance, Methazolamide and Acetazolamide are potent inhibitors of hCA II but exhibit substantially lower affinity for hCA VII, while Topiramate and Zonisamide inhibit hCA II with significantly lower potency (5 nM to >100 nM range) and possess prominent off-target activities on sodium channels, calcium channels, and kainate/AMPA receptors . Therefore, substituting hCAI/II-IN-6 with a generic CA inhibitor would introduce either insufficient hCA VII engagement or confounding polypharmacology, thereby undermining the mechanistic interpretation of experiments aimed at dissecting the specific role of CA II/VII in seizure models.

hCAI/II-IN-6 Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparator Data


hCAI/II-IN-6 vs. Methazolamide: hCA VII Isoform Selectivity and Potency Comparison

hCAI/II-IN-6 demonstrates potent inhibition of the epilepsy-associated hCA VII isoform (Ki = 6.5 nM), whereas the widely used CA inhibitor Methazolamide lacks reported affinity for this isoform . For hCA II, hCAI/II-IN-6 (Ki = 4.9 nM) is approximately 3-fold more potent than Methazolamide (Ki = 14 nM) .

Carbonic Anhydrase hCA VII Epilepsy Isoform Selectivity

hCAI/II-IN-6 vs. Acetazolamide: Selectivity for CNS-Relevant hCA VII

Acetazolamide, a standard pan-CA inhibitor, exhibits Ki values in the high nanomolar to low micromolar range for hCA II (reported IC50 ≈ 49.5 nM) and lacks notable activity against hCA VII [1]. In contrast, hCAI/II-IN-6 potently inhibits both hCA II (Ki = 4.9 nM) and hCA VII (Ki = 6.5 nM) .

Carbonic Anhydrase hCA VII Anticonvulsant Selectivity

hCAI/II-IN-6 vs. Topiramate: Comparison of hCA II Potency and Polypharmacology

Topiramate, a clinically used anticonvulsant, is a weak inhibitor of human hCA II with an IC50 of 5 nM, but it also exhibits prominent off-target activities at AMPA/kainate receptors, sodium channels, and calcium channels . hCAI/II-IN-6 inhibits hCA II with comparable potency (Ki = 4.9 nM) and adds potent hCA VII inhibition (Ki = 6.5 nM), while lacking the significant ancillary pharmacology of Topiramate .

Carbonic Anhydrase hCA II Anticonvulsant Polypharmacology

hCAI/II-IN-6 vs. Zonisamide: Comparative Potency for hCA II

Zonisamide, another clinically approved anticonvulsant with CA inhibitory activity, inhibits hCA II with a Ki of 35.2 nM . hCAI/II-IN-6 is approximately 7-fold more potent against hCA II (Ki = 4.9 nM) and uniquely inhibits hCA VII (Ki = 6.5 nM) .

Carbonic Anhydrase hCA II Inhibitor Potency

hCAI/II-IN-6 In Vivo Efficacy: Demonstrated Anticonvulsant and Anti-MES Activity

hCAI/II-IN-6 has demonstrated significant anticonvulsant activity and efficacy in the maximal electroshock (MES) seizure model in vivo [1]. This provides a direct functional link between its potent hCA II/VII inhibition and a relevant disease model, a key differentiator from many tool compounds that lack such in vivo validation.

Epilepsy In Vivo Maximal Electroshock Anticonvulsant

High-Impact Research and Procurement Scenarios for hCAI/II-IN-6


Epilepsy Research: Probing the hCA II/VII Axis in Seizure Models

Given its potent dual inhibition of hCA II (Ki = 4.9 nM) and hCA VII (Ki = 6.5 nM) and its proven in vivo anticonvulsant activity in the MES model [1], hCAI/II-IN-6 is ideally suited for studies investigating the specific contribution of these isoforms to epileptogenesis. Unlike broad-spectrum CA inhibitors (e.g., Acetazolamide) or multi-target anticonvulsants (e.g., Topiramate), hCAI/II-IN-6 offers a refined tool to dissect CA-mediated mechanisms in seizure control .

Comparative Pharmacology Studies: Benchmarking Novel hCA Inhibitors

hCAI/II-IN-6 serves as a valuable reference compound for screening and validating new chemical entities targeting hCA II and hCA VII. Its well-defined selectivity profile (hCA I Ki = 220 nM; hCA XII Ki > 50,000 nM) allows researchers to benchmark the potency and isoform specificity of novel inhibitors against a compound with a known, potent hCA II/VII-centric signature .

Chemical Biology: Isolating Carbonic Anhydrase-Dependent Pathways in the CNS

The lack of reported ancillary pharmacology makes hCAI/II-IN-6 a cleaner chemical probe than clinical CA inhibitors like Topiramate or Zonisamide, which are known to modulate sodium channels, calcium channels, and other neurotransmitter systems . hCAI/II-IN-6 can therefore be deployed in complex neuronal assays to more confidently attribute observed phenotypic changes to the inhibition of CA II and CA VII .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for hCAI/II-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.